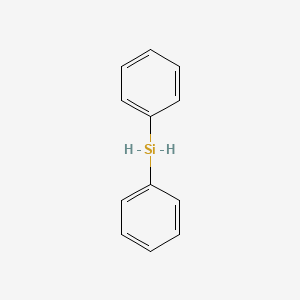

Diphenyl-silane

Descripción

Significance within Organosilicon Chemistry

The field of organosilicon chemistry is vast, with applications ranging from materials science to organic synthesis. Within this domain, diphenylsilane (B1312307) holds a significant position due to its utility as a building block for more complex silicon-containing molecules. lkouniv.ac.in The Si-H bonds in diphenylsilane are reactive and can participate in a variety of reactions, allowing for the introduction of the diphenylsilyl moiety into different molecular frameworks.

One of the key areas where diphenylsilane is significant is in the production of silicone polymers. chemimpex.com The incorporation of diphenylsiloxane units into polymer chains can enhance properties such as thermal stability and mechanical strength. nih.gov For instance, octaphenylcyclotetrasiloxane (B1329330), a precursor to polydiphenylsiloxane, can be synthesized from the dehydrogenative self-coupling of diphenylsilane. nih.gov These polymers find use in high-performance materials like adhesives, sealants, and coatings. chemimpex.com

Furthermore, diphenylsilane serves as a precursor for the synthesis of other valuable organosilicon compounds. chemimpex.com For example, it is a starting material for producing silanediol (B1258837) peptide isosteres, which have shown potential as protease inhibitors. chemicalbook.comau.dk Its ability to undergo sequential and chemoselective functionalization of its two Si-H bonds makes it a valuable tool for constructing complex silicon-containing architectures. au.dk

Role as a Foundational Reagent in Synthetic Transformations

Diphenylsilane is a widely employed reagent in a multitude of synthetic organic transformations, primarily functioning as a reducing agent and a source of silicon for hydrosilylation reactions. organic-chemistry.orgmsu.edu Its hydridic nature allows it to donate a hydride ion, making it a milder and more selective alternative to traditional metal hydride reagents like lithium aluminum hydride. msu.edugelest.com

Hydrosilylation Reactions: Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (like a carbon-carbon double or triple bond), is a cornerstone of organosilicon chemistry. nih.govrsc.org Diphenylsilane is frequently used in these reactions, often catalyzed by transition metals, to produce a variety of organosilanes. nih.govmdpi.com These reactions are pivotal in creating carbon-silicon bonds and are applied in the synthesis of polymers and other advanced materials. mdpi.comoup.com For example, it is used in the polyaddition reaction with diallyl carboxylates to form polyesters. oup.com Recent research has also explored photoinduced hydrosilylation using diphenylsilane, offering a catalyst-free approach. nih.govrsc.org

Reductions: As a reducing agent, diphenylsilane exhibits significant versatility and chemoselectivity. msu.eduorganic-chemistry.org It can be used for the reduction of a wide range of functional groups. Some notable examples include:

Reduction of Carbonyls: Diphenylsilane is effective in the reduction of aldehydes and ketones to their corresponding alcohols. organic-chemistry.org It has also been used in the reductive amination of aldehydes. organic-chemistry.org

Reduction of Esters and Amides: In the presence of suitable catalysts, diphenylsilane can reduce esters to alcohols. chemicalbook.com A particularly useful transformation is the one-pot reduction of amides to aldehydes. gelest.com

Deoxygenation Reactions: It is employed in the radical deoxygenation of alcohols via their thiocarbonyl derivatives. chemicalbook.comalfa-chemistry.com

Coupling Reactions: A significant application of diphenylsilane is its use as a coupling reagent in the formation of amide bonds directly from carboxylic acids and amines. rsc.orgresearchgate.net This method is advantageous as it produces only hydrogen gas and siloxanes as byproducts, presenting a more sustainable approach to amide synthesis. rsc.org

Table 1: Selected Synthetic Transformations Involving Diphenylsilane

| Transformation | Substrate | Product | Catalyst/Conditions | Reference(s) |

|---|---|---|---|---|

| Hydrosilylation | Alkenes/Alkynes | Organosilanes | Transition metal catalysts | nih.govmdpi.com |

| Reductive Amination | Aldehydes, Anilines | Secondary/Tertiary Amines | [RuCl₂(p-cymene)]₂ | organic-chemistry.org |

| Amide Formation | Carboxylic Acids, Amines | Amides | Heat | rsc.orgresearchgate.net |

| Reduction of Esters | Esters | Alcohols | Rhodium complexes | chemicalbook.com |

| Reduction of Amides | Amides | Aldehydes | Ti(OiPr)₄ | gelest.comgelest.com |

| Deoxygenation | Thiocarbonyl derivatives of alcohols | Alkanes | Triethylborane-air (initiator) | chemicalbook.comalfa-chemistry.com |

Overview of Research Trajectories for Diphenylsilane

Current research continues to uncover new applications and methodologies involving diphenylsilane, driven by the demand for more efficient, selective, and sustainable chemical processes.

One major research direction focuses on expanding the scope of catalytic systems that utilize diphenylsilane. This includes the development of novel metal-based catalysts for hydrosilylation and reduction reactions. mdpi.comorganic-chemistry.org For instance, zinc-catalyzed hydrosilylation copolymerization of aromatic dialdehydes with diphenylsilane has been explored for polymer synthesis. nih.gov There is also a growing interest in metal-free catalytic systems, such as those using N-heterocyclic carbenes (NHCs) to activate diphenylsilane for the hydrosilylation of carbonyls. organic-chemistry.org

Another significant trend is the use of diphenylsilane in the development of new materials . Research into redox initiating systems for free radical polymerization has identified diphenylsilane as a promising reducing agent in combination with metal complexes, offering a peroxide-free and amine-free alternative. nih.gov Its role as a precursor for silicone-based polymers continues to be an active area of investigation, with studies on synthesizing materials with tailored properties for applications in electronics and advanced coatings. chemimpex.commdpi.com

Furthermore, the application of diphenylsilane in asymmetric synthesis is a burgeoning field. The enantioselective hydrosilylation of ketones and imines using chiral catalysts in conjunction with diphenylsilane provides access to valuable chiral alcohols and amines. gelest.comorganic-chemistry.org

The sequential functionalization of diphenylsilane to create complex molecules like silanediol peptide isosteres highlights its potential in medicinal chemistry and drug discovery. au.dk This approach allows for the precise construction of silicon-containing analogues of biologically relevant molecules. chemicalbook.comau.dk

Table 2: Emerging Research Areas for Diphenylsilane

| Research Area | Focus | Key Findings/Goals | Reference(s) |

|---|---|---|---|

| Advanced Catalysis | Development of novel metal-based and metal-free catalysts. | Enhanced reactivity, selectivity, and sustainability in hydrosilylation and reduction reactions. | organic-chemistry.orgnih.gov |

| Polymer Chemistry | Synthesis of novel polymers and redox-initiating systems. | Creation of high-performance materials with tailored thermal and mechanical properties. | chemimpex.comnih.gov |

| Asymmetric Synthesis | Enantioselective reduction of prochiral substrates. | Access to optically active alcohols and amines. | gelest.comorganic-chemistry.org |

| Medicinal Chemistry | Synthesis of silicon-containing peptide isosteres. | Development of novel protease inhibitors and other bioactive molecules. | chemicalbook.comau.dk |

Structure

3D Structure

Propiedades

IUPAC Name |

diphenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCSGNNYCFPWFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[SiH2]C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29829-79-6 | |

| Details | Compound: Benzene, 1,1′-silylenebis-, homopolymer | |

| Record name | Benzene, 1,1′-silylenebis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29829-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

184.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775-12-2 | |

| Record name | Diphenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=775-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for Diphenylsilane and Its Derivatives

Catalytic Reduction of Halosilanes to Diphenylsilane (B1312307)

The catalytic reduction of halosilanes, particularly diphenylchlorosilane (B167933), represents a primary route for the synthesis of diphenylsilane. This transformation involves the replacement of a halogen atom with a hydride, effectively forming the Si-H bond.

Reductive Dehalogenation of Diphenylchlorosilane

A common and efficient method for preparing diphenylsilane is through the reductive dehalogenation of diphenylchlorosilane. chemicalbook.com This process necessitates the use of a suitable hydride source and an optimized solvent system to ensure high yields and purity of the final product.

The choice of hydride source is critical for the successful reduction of diphenylchlorosilane. Commonly employed reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). msu.eduwwu.edutcichemicals.com Both are powerful reducing agents capable of donating a hydride ion to the silicon center. msu.eduwwu.edu

Sodium Borohydride (NaBH₄): This reagent is a widely used, milder, and more selective reducing agent compared to LiAlH₄. wwu.edudiva-portal.org The reduction of diphenylchlorosilane with NaBH₄ is often carried out in a suitable solvent, leading to the formation of diphenylsilane. google.com The reaction's efficiency can be influenced by factors such as temperature and the molar ratio of the reactants. google.com Studies have also explored the use of sodium borohydride for the reductive debromination of brominated diphenyl ethers, highlighting its utility in dehalogenation reactions. nih.gov

Lithium Aluminum Hydride (LiAlH₄): A more potent reducing agent than NaBH₄, LiAlH₄ is also effective in converting diphenylchlorosilane to diphenylsilane. msu.eduwwu.eduresearchgate.net However, its higher reactivity necessitates careful handling and reaction control. diva-portal.org The reduction is typically performed in an ethereal solvent like tetrahydrofuran. researchgate.net

The selection between these hydrides often depends on the desired reaction conditions, selectivity, and safety considerations.

The solvent plays a crucial role in the reductive dehalogenation process, influencing the solubility of the reactants and the reaction kinetics. Tetrahydrofuran (THF) is a commonly used solvent for these reductions due to its ability to dissolve both the halosilane and the hydride reagent, facilitating a homogeneous reaction environment. chemicalbook.comgoogle.com The reaction is often conducted at low temperatures, between -10 and 0 °C, to control the reaction rate and minimize side reactions. google.com After the reaction is complete, the product is typically worked up by adding a dilute inorganic acid solution under ice bath conditions, followed by extraction of the organic layer. google.com

Hydride Source Considerations (e.g., Sodium Borohydride, Lithium Aluminum Hydride)

Metal-Free Approaches to Si-H Bond Formation

Recent research has focused on developing metal-free methods for the formation of Si-H bonds, offering more environmentally benign and cost-effective alternatives to traditional metal-catalyzed reductions. One such approach involves the use of tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, as a catalyst for the reduction of various functional groups using diphenylsilane. researchgate.netresearchgate.net While this demonstrates the utility of diphenylsilane in metal-free reductions, the synthesis of diphenylsilane itself still predominantly relies on the metal-hydride-based dehalogenation of diphenylchlorosilane. Further research into direct metal-free synthesis of diphenylsilane from readily available precursors is an ongoing area of interest. nih.govmdpi.com

Dehydrogenative Coupling Strategies Involving Diphenylsilane

Diphenylsilane serves as a versatile monomer in dehydrogenative coupling reactions, a powerful method for forming Si-O and Si-Si bonds. These reactions typically involve the elimination of hydrogen gas and are often catalyzed by transition metal complexes or other catalysts.

Catalytic Self-Coupling for Oligosiloxane and Polysiloxane Synthesis

The catalytic self-coupling of diphenylsilane is a significant strategy for the synthesis of oligosiloxanes and polysiloxanes, which are polymers with a repeating silicon-oxygen backbone. frontiersin.orgnih.gov These materials have a wide range of industrial applications due to their unique properties.

A notable example is the synthesis of octaphenylcyclotetra(siloxane), a cyclic siloxane, through the dehydrogenative self-coupling of diphenylsilane. scholarsportal.infonih.govnih.gov This transformation can be efficiently catalyzed by an N-heterocyclic carbene (NHC) complex of copper(I), CuIPr. scholarsportal.infonih.govnih.gov The reaction proceeds at room temperature and is open to the air, offering a significant improvement over previous methods that required harsh conditions. scholarsportal.infonih.gov The resulting octaphenylcyclotetra(siloxane) is a precursor to various industrially important polymers. nih.gov

The mechanism of this self-coupling is thought to involve the catalytic formation of diphenylsilanediol, which then undergoes further dehydrogenative coupling to yield the cyclic tetramer. nih.gov Other catalysts, such as those based on rhodium and iridium, have also been investigated for the hydrolysis of diphenylsilane, which can lead to the formation of silanols and subsequently siloxanes. acs.org Furthermore, Lewis acids like tris(pentafluorophenyl)borane have been shown to catalyze the synthesis of oligosiloxanes from hydrosilanes. frontiersin.orgnih.govmdpi.com

The ability to control the dehydrogenative coupling of diphenylsilane allows for the synthesis of a variety of siloxane structures, from simple disiloxanes to complex polysiloxanes, with tailored properties. frontiersin.orgnih.govpublish.csiro.aursc.org

Below is an interactive data table summarizing the dehydrogenative coupling of diphenylsilane with various alcohols.

Dehydrogenative Coupling of Diphenylsilane with Alcohols

| Alcohol | Product | Yield (%) | Reaction Time (hours) |

|---|---|---|---|

| Methanol | Dimethoxydiphenylsilane | 99 | 2 |

| Ethanol | Diethoxydiphenylsilane | 93 | 3 |

| 2-Chloroethanol | Bis(2-chloroethoxy)diphenylsilane | 95 | 4 |

Data sourced from a study on dehydrogenative coupling reactions. publish.csiro.au

N-Heterocyclic Carbene (NHC) Catalysis

Cross-Dehydrocoupling Reactions with Nitrogen-Containing Compounds

The formation of Si-N bonds via the cross-dehydrocoupling of diphenylsilane with nitrogen-containing compounds like amines and amides is a significant synthetic route to aminosilanes and silazanes. These reactions are typically mediated by a variety of catalysts.

Heavier alkaline earth metal complexes, such as those of magnesium, calcium, and strontium, are active pre-catalysts for the dehydrocoupling of Si-H and N-H bonds under mild conditions (25–60 °C). rsc.org Kinetic analyses of the reaction between diethylamine (B46881) and diphenylsilane have shown that calcium-based catalysts exhibit notably superior activity, often an order of magnitude higher than their magnesium or strontium counterparts. rsc.org Barium catalysts have also proven highly effective, capable of catalyzing the polymerization of diphenylsilane and p-xylylenediamine in just 10 minutes at 60 °C. rsc.org

Lanthanide complexes, for instance those of yttrium and lanthanum, also catalyze the dehydrocoupling of diphenylsilane with various amines. sci-hub.seacs.org For example, a lanthanum precatalyst can effectively couple diphenylsilane with secondary amines at 60 °C to achieve optimal product formation in under two hours. sci-hub.se Additionally, copper(I) chloride has been used as a simple and effective catalyst for these reactions. researchgate.netcdnsciencepub.comcdnsciencepub.com Depending on the stoichiometric ratios of diphenylsilane to the amine (e.g., aniline (B41778) or benzylamine), the reaction can be controlled to selectively produce monosilazanes, disilazanes, or diazasilanes as the primary products. cdnsciencepub.comcdnsciencepub.com

Table 2: Catalytic Cross-Dehydrocoupling of Diphenylsilane with Nitrogen Compounds

| Nitrogen Compound | Catalyst System | Product Type | Key Findings | Reference(s) |

| Diethylamine | [M{N(SiMe₃)₂}₂]₂ (M=Mg, Ca, Sr) | N-Silylamine | Calcium catalyst shows superior activity. | rsc.org |

| p-Xylylenediamine | Ba{CH(SiMe₃)₂}₂(THF)₃ | Polycarbosilazane | Full conversion in 10 minutes at 60 °C. | rsc.org |

| Pyrrolidine | Lanthanide dimers | N-Silylamine | Quantitative NMR yield within 15 mins at RT. | rsc.org |

| Aniline, Benzylamine | CuCl | Monosilazane, Disilazane | Product distribution depends on reactant ratios. | cdnsciencepub.comcdnsciencepub.com |

| Piperidine | [Y(phosphonium methylide)] | Silazane | Catalytically competent for dehydrocoupling. | acs.org |

Scalable Preparation Protocols for Hydrido-Disiloxanes from Diphenylsilane

Efficient and scalable methods for synthesizing hydrido-disiloxanes are crucial due to their utility as reducing agents. A particularly effective protocol for preparing symmetrical disiloxanes is a one-pot, mechano-chemical procedure. nih.govnih.gov This method is high-yielding and highly scalable, providing a convenient route to compounds like 1,3-diphenyldisiloxane from phenylsilane (B129415). nih.govresearchgate.net The same protocol is applicable to the synthesis of other symmetrical hydrido-disiloxanes. nih.govnih.gov

This process can be conducted in standard laboratory glassware without the need for specialized ball-milling equipment. nih.gov The synthesis of 1,1,3,3-tetraphenyldisiloxane, a related structure, can be achieved by reacting diphenylsilane with trichloroisocyanuric acid (TCCA) in THF, followed by the addition of water and triethylamine. nih.gov These scalable methods make hydrido-disiloxanes more accessible for applications such as the chemoselective reduction of phosphine (B1218219) oxides. nih.govthieme-connect.com

Table 3: Scalable Synthesis of Symmetrical Hydrido-Disiloxanes

| Starting Silane (B1218182) | Product | Method | Key Features | Reference(s) |

| Phenylsilane | 1,3-Diphenyldisiloxane (DPDS) | One-pot, mechano-chemical | High-yielding, scalable, simple setup. | nih.govnih.gov |

| Diphenylsilane | 1,1,3,3-Tetraphenyldisiloxane | TCCA-mediated hydrolysis | One-pot synthesis in THF. | nih.gov |

Photo-Induced Synthetic Approaches to Organosilanes Utilizing Diphenylsilane

Photo-induced reactions offer an alternative, often milder, pathway for the synthesis of organosilanes. The hydrosilylation of olefins with diphenylsilane can be achieved through a photo-induced process using a photoinitiator like benzophenone (B1666685). rsc.orgrsc.orgnih.gov

In this reaction, the triplet state of benzophenone abstracts a hydrogen atom from diphenylsilane, generating a silyl (B83357) radical. rsc.orgnih.gov This reactive silyl radical then adds across the C=C double bond of an olefin, such as methyl bis-(trimethylsilyloxy)-vinylsilane, to form the organosilane product. rsc.orgresearchgate.net The consumption of the Si-H and C=C functional groups increases with irradiation time. rsc.orgnih.gov

Table 4: Photo-Induced Hydrosilylation with Diphenylsilane

| Olefin Substrate | Photoinitiator | Key Intermediate | Max. Yield | Key Findings | Reference(s) |

| Methyl bis-(trimethylsilyloxy)-vinylsilane | Benzophenone | Diphenylsilyl radical | ~51% | Diphenylsilane is more efficient than triphenylsilane (B1312308) due to less steric hindrance. | rsc.orgrsc.orgnih.gov |

Elucidation of Reactivity Patterns and Mechanistic Pathways of Diphenylsilane

Fundamental Si-H Bond Reactivity

The reactivity of the Si-H bond in diphenylsilane (B1312307) is a consequence of its unique electronic properties, which differ significantly from the analogous C-H bond.

The nature of the silicon-hydrogen bond is largely defined by the difference in electronegativity between the two atoms. On the Pauling scale, hydrogen has an electronegativity of approximately 2.1 or 2.2, while silicon has a lower value of about 1.8 or 1.9. brainly.comvaia.comtandfonline.comgelest.com This is the reverse of the situation in a carbon-hydrogen bond, where carbon (electronegativity ~2.55) is more electronegative than hydrogen. vaia.com

This reversed polarity means the Si-H bond is polarized as Si(δ+)-H(δ-), conferring a "hydridic" character upon the hydrogen atom. gelest.com This makes the hydrogen atom in diphenylsilane a source of hydride (H⁻), rendering organosilanes effective as mild ionic reducing agents, often activated by acids or fluoride (B91410) ions. gelest.comgelest.comresearchgate.net The Si-H bond is also longer and weaker than a typical C-H bond. wikipedia.org For instance, the bond dissociation energy for H₃Si-H is 384 kJ/mol, considerably weaker than the 441 kJ/mol for H₃C-H. wikipedia.org This combination of polarity and lower bond strength makes the Si-H bond in diphenylsilane highly reactive toward a variety of transformations.

The reactivity of diphenylsilane is often benchmarked against other common hydrosilanes, such as the trialkylsilane, triethylsilane (Et₃SiH), and the triarylsilane, triphenylsilane (B1312308) (Ph₃SiH). The differences in their electronic and steric profiles lead to varied reactivity.

In Hydride Transfer Reactions: For hydride abstraction by a carbonium ion, the relative efficiency of silanes was found to be in the order: triethylsilane > diethylsilane (B7801327) > diphenylsilane > triphenylsilane. mdma.ch

In Catalytic Hydrosilylations: In copper-catalyzed hydrosilylation of ketones, diphenylsilane was observed to be more reactive than triethylsilane, while triphenylsilane was found to be unreactive under the same conditions. nih.gov In contrast, for certain tandem hydrosilylation-intramolecular aldol (B89426) reactions, triethylsilane appeared to be a more efficient silane (B1218182) than triphenylsilane. msu.edu

In Photoinduced Hydrosilylations: In a photoinduced hydrosilylation reaction using benzophenone (B1666685), substitution of the Si-H bond with phenyl groups enhances the reaction yield. nih.govrsc.org Diphenylsilane was found to be more efficient than triphenylsilane, an effect attributed to its lower steric hindrance. nih.govrsc.org

In Rhodium-Catalyzed Reactions: In certain rhodium-catalyzed dehydrogenative couplings, tertiary silanes like diphenylmethylsilane showed a complete lack of catalysis, unlike the secondary diphenylsilane. nih.gov

These comparisons highlight that the choice of silane is highly dependent on the specific reaction mechanism, with both electronic effects (e.g., phenyl vs. ethyl groups) and steric factors playing significant roles. nih.govrsc.orggelest.com

The deprotonation of a Si-H bond to form a silyl (B83357) anion is a challenging transformation. tandfonline.com Unlike C-H bonds where a base typically abstracts a proton, the reaction of a strong base (like t-BuLi or LDA) with a hydrosilane often results in nucleophilic attack at the electrophilic silicon center rather than deprotonation. tandfonline.comchemrxiv.org

However, recent research has demonstrated the successful deprotonation of diphenylsilane without the need for intramolecular chelating groups. tandfonline.comchemrxiv.org This was achieved by using bulky organosilyllithium agents as the base. Theoretical calculations and experimental results confirmed that bases like (trimethylsilyl)lithium can effectively deprotonate diphenylsilane. tandfonline.comtandfonline.com The resulting diphenylsilyllithium anion can then be trapped by various electrophiles to introduce new substituents onto the silicon atom. tandfonline.com For example, the reaction of diphenylsilane with (trimethylsilyl)lithium, followed by quenching with methyl triflate, yielded methyldiphenylsilane (B1368167) in a 52% yield. tandfonline.com

Comparison of Reactivity with Other Hydrosilanes (e.g., Triethylsilane, Triphenylsilane)

Catalytic Activation and Reaction Mechanisms

Transition metal catalysis is paramount for harnessing the reactivity of diphenylsilane, particularly in reactions like hydrosilylation, dehydrogenative coupling, and C-H silylation.

Rhodium complexes are particularly effective catalysts for activating the Si-H bonds of diphenylsilane. The mechanisms often involve the oxidative addition of the Si-H bond to a low-valent rhodium center.

A plausible general mechanism for rhodium-catalyzed hydrosilylation begins with the oxidative addition of diphenylsilane to a Rh(I) complex, forming a Rh(III) hydride silyl intermediate. acs.org This is a common first step in many catalytic cycles. acs.org

Specific studies have revealed more intricate mechanistic details. For instance, the reaction of diphenylsilane with the rhodium-triflate complex [Rh(iPr₃P)₂(OTf)] was shown to yield a thermally unstable Rh(III) adduct, [Rh(iPr₃P)₂(OTf)(H)(SiPh₂H)]. nih.gov This complex can decompose to liberate a silylene (:SiPh₂) intermediate, which is a key feature of a proposed catalytic cycle for both dehydrogenative coupling of diphenylsilane and its hydrosilylation of olefins. nih.gov

In other systems, dinuclear rhodium complexes have been used. The addition of one equivalent of diphenylsilane to [(dippe)Rh]₂(μ-H)₂ (where dippe is 1,2-bis(diisopropylphosphino)ethane) gives the complex [(dippe)Rh]₂(μ-H)(μ-η²-HSiPh₂). capes.gov.br This species, which features a three-center, two-electron Rh-H-Si bond, is proposed to be an active species in the catalytic hydrosilylation of olefins. capes.gov.br

Furthermore, rhodium catalysts like Wilkinson's catalyst have been employed for the bis(hydrosilylation) of diphenylsilane with substrates like vinyl bromide. digitellinc.com The versatility of rhodium catalysis allows for a range of transformations, including the intramolecular dehydrogenative silylation of C(sp³)–H bonds to form silicon-containing heterocycles. acs.org

Mentioned Compounds

Platinum and Other Metal Catalysis

Lewis Acid Catalysis (e.g., Tris(pentafluorophenyl)borane)

Tris(pentafluorophenyl)borane (B72294), B(C6F5)3, is a powerful Lewis acid catalyst that can activate diphenylsilane for a variety of transformations, including the reduction of carbonyls, ethers, and amides, as well as the hydrosilylation of various substrates. acs.orgresearchgate.netmdpi.comcmu.educapes.gov.br A key feature of B(C6F5)3-catalyzed reactions is its ability to function even in the presence of moisture. mdpi.com

The mechanism of B(C6F5)3 catalysis is distinct from traditional Lewis acid catalysis where the acid activates the substrate. cmu.educapes.gov.br Instead, B(C6F5)3 is believed to activate the Si-H bond of diphenylsilane. cmu.educapes.gov.br Mechanistic studies, including kinetic analyses and labeling experiments, suggest that the borane (B79455) must first dissociate from any basic substrate present in the reaction mixture. cmu.educapes.gov.br The "free" borane then interacts with the silane, likely through hydride abstraction, to generate a highly reactive silylium (B1239981) species and the [HB(C6F5)3]− anion. cmu.educapes.gov.br The silylium species then coordinates to the most basic substrate, which is subsequently reduced by the hydridoborate anion. cmu.educapes.gov.br

This mechanism is supported by the observation that less basic substrates are hydrosilylated at a faster rate, and that increasing the substrate concentration can inhibit the reaction. cmu.edu Furthermore, B(C6F5)3 has been shown to catalyze H/D scrambling in silanes in the absence of a substrate, providing further evidence for the activation of the Si-H bond. cmu.edu

The B(C6F5)3/diphenylsilane system has been successfully employed for the reduction of a wide range of functional groups, including:

Indoles and enamines to the corresponding indolines and tertiary amines. researchgate.net

Amides to amines. researchgate.net

Carbonyls and enol ethers. researchgate.net

The catalytic activity of various Lewis acids in the synthesis of poly(diphenylsilane) has also been investigated. While several Lewis acids were found to be effective, strong Lewis acids like AlCl3 led to lower yields and molecular weights, possibly due to the cleavage of Si-Si bonds. scirp.org

Radical Reaction Mechanisms Initiated by Diphenylsilane

Diphenylsilane can also participate in radical chain reactions, serving as a hydrogen atom donor. chemicalbook.comfishersci.ie These reactions are typically initiated by a radical initiator, such as triethylborane-air. chemicalbook.comfishersci.ie

A common application of radical reactions involving diphenylsilane is the deoxygenation of alcohols via their thiocarbonyl derivatives. chemicalbook.comfishersci.iecapes.gov.br In this process, a silyl radical, generated from diphenylsilane, abstracts the thiocarbonyl group from the alcohol derivative, leading to the formation of a carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of diphenylsilane, propagating the radical chain and yielding the deoxygenated product. mdpi.com

This radical chain chemistry has also been applied to:

Deamination via isonitriles. chemicalbook.comfishersci.ie

Dehalogenation of bromo- and iodo-compounds. chemicalbook.comfishersci.iecapes.gov.br

The general mechanism for the radical reduction of a functional group (RZ) by a silane like diphenylsilane involves the following propagation steps:

A silyl radical (Ph2SiH•) abstracts the functional group Z from the substrate RZ, forming a carbon-centered radical R•.

The radical R• abstracts a hydrogen atom from a molecule of diphenylsilane (Ph2SiH2), yielding the reduced product RH and regenerating the silyl radical.

Diphenylsilane has been shown to be an effective alternative to traditional radical mediators like organotin hydrides, which are often toxic and difficult to remove from reaction mixtures. nih.gov In some cases, diphenylsilane can also act as a co-initiator in radical polymerization. For instance, in combination with radical thermal initiators like benzoyl peroxide (BPO) or dicumyl peroxide (DCP), diphenylsilane can facilitate frontal polymerization. rsc.org Additionally, a redox system based on the interaction between diphenylsilane and manganese(III) acetylacetonate (B107027) has been shown to initiate the free radical polymerization of methacrylates at room temperature. researchgate.net

Role of Hypervalent Silicon Intermediates in Catalysis

In numerous catalytic reactions involving diphenylsilane, the prevailing mechanistic hypothesis involves the transient formation of hypervalent silicon intermediates. These species, typically pentacoordinate or hexacoordinate silicon compounds, feature a silicon center with more than the standard four covalent bonds. The formation of these intermediates is crucial as it significantly alters the reactivity of the silicon center, facilitating bond-forming and bond-breaking processes that are central to catalysis.

The activation of diphenylsilane often begins with the coordination of a Lewis base or an organometallic catalyst to the silicon atom. For instance, in the hydrosilylation of carbonyl derivatives catalyzed by N-heterocyclic carbenes (NHCs), it is proposed that the NHC activates the diphenylsilane. organic-chemistry.org This interaction leads to the formation of a hypervalent silicon intermediate. This intermediate is characterized by strong Lewis acid character at the silicon center and an activated hydride, enabling the dual activation of both the carbonyl group and the silicon hydride. organic-chemistry.org

Similarly, in dehydrocoupling reactions catalyzed by the frustrated Lewis pair B(C₆F₅)₃, the borane is thought to activate the Si–H bond of diphenylsilane, making the silicon atom more electrophilic. rsc.org This heightened electrophilicity invites a nucleophilic attack, for example, from an alcohol, resulting in a five-coordinate silicon intermediate. rsc.org This intermediate then proceeds through the catalytic cycle to form Si-O bonds and release dihydrogen. rsc.org Hydride catalysts such as NaH, KH, and LiAlH₄ have also been shown to catalyze exchange reactions of di- and tri-organosilanes through the intermediacy of five-coordinate silicon hydrides. researchgate.net

The nature of the catalyst and substrates dictates the specific pathway, but the common theme is the formation of a higher-coordinate silicon species that serves as the linchpin of the catalytic cycle. These intermediates lower the activation energy for otherwise difficult transformations.

Table 1: Catalytic Systems Involving Diphenylsilane and Proposed Hypervalent Silicon Intermediates

| Catalytic System | Reaction Type | Proposed Intermediate | Mechanistic Role | Reference |

|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Hydrosilylation of Carbonyls | Pentacoordinate NHC-Si Adduct | Dual activation of carbonyl and Si-H bond | organic-chemistry.org |

| B(C₆F₅)₃ | Dehydrocoupling of Diols | Pentacoordinate Silylium-like Cation | Activation of Si for nucleophilic attack by alcohol | rsc.org |

| Hydrides (NaH, KH, LiAlH₄) | Si-C and Si-H Bond Exchange | Pentacoordinate Silicon Hydride | Facilitates bond cleavage and reformation | researchgate.net |

Ligand Relay Catalysis in Multi-Component Systems

Ligand relay catalysis is an advanced strategy in which a single metal catalyst is sequentially passed between two or more different ligands to perform distinct catalytic transformations in a one-pot reaction sequence. rsc.orgnih.gov This approach avoids the compatibility issues that can arise when using multiple different metal catalysts for cascade reactions. researchgate.net It allows for the efficient construction of complex molecules from simple feedstocks in a single operation. While direct examples detailing diphenylsilane are emerging, the principles are well-established with similar hydrosilanes in cobalt-catalyzed multi-component reactions. researchgate.netresearchgate.net

A notable example is the cobalt-catalyzed sequential hydrosilylation/hydrohydrazidation of alkynes, which utilizes a ligand relay mechanism to produce 1,2-N,Si compounds. researchgate.net The process is initiated by a cobalt complex with a bidentate neutral phosphine (B1218219) ligand (e.g., Xantphos). This initial complex catalyzes the first step, the hydrosilylation of an alkyne. Following this, a second, tridentate anionic N-ligand (e.g., OPAQ) is introduced or becomes active. This second ligand "relays" by capturing the cobalt ion from the first ligand, forming a new catalytic species. researchgate.net This new cobalt complex is specifically tailored to catalyze the subsequent hydrohydrazidation step. researchgate.net

This strategy of using two distinct ligands to modulate the reactivity of a single metal center allows for sequential bond formations that would be difficult to achieve with a single catalyst system. The choice of ligands is critical, as each must effectively promote its designated step without interfering with the other. Control experiments and spectral analysis have been used to support the proposed ligand relay mechanism, observing the transfer of the metal between the ligand systems. researchgate.netresearchgate.net This catalytic concept holds significant promise for expanding the scope of multi-component reactions involving diphenylsilane and other hydrosilanes.

Strategic Applications of Diphenylsilane in Advanced Organic Synthesis

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process for creating carbon-silicon bonds and for reductive transformations. Diphenylsilane (B1312307) is a preferred hydrosilylating agent due to its reactivity and selectivity in the presence of various catalysts.

The hydrosilylation of carbonyl compounds using diphenylsilane provides a mild and efficient route to silyl (B83357) ethers, which can be subsequently hydrolyzed to the corresponding alcohols. rsc.org This transformation is typically catalyzed by transition metal complexes or, more recently, by metal-free organocatalysts.

N-Heterocyclic carbenes (NHCs) have been shown to catalyze the hydrosilylation of carbonyl derivatives with diphenylsilane under mild conditions. organic-chemistry.orgthieme-connect.com This activation presumably proceeds through a hypervalent silicon intermediate, which enhances the hydridic character of the silicon-hydrogen bond while activating the carbonyl group. organic-chemistry.org Iron-based catalysts, such as Fe(II) N-phosphinoamidinate complexes, have also been developed for the efficient room-temperature hydrosilylation of aldehydes, ketones, and esters. mdpi.com Furthermore, manganese complexes, particularly those supported by bis(imino)pyridine ligands, exhibit exceptional activity for ketone hydrosilylation and can also mediate the dihydrosilylation of esters to silyl ethers, although sometimes with more modest activity for the latter. acs.org In some systems, the choice of silane (B1218182) is critical; while diphenylsilane can partially reduce ketones like cyclohexanone (B45756) in the presence of certain manganese catalysts, other silanes like phenylsilane (B129415) may lead to much higher turnover frequencies. acs.org

Table 1: Catalytic Hydrosilylation of Carbonyl Derivatives with Diphenylsilane

| Catalyst System | Substrate Type | Product | Key Findings |

| N-Heterocyclic Carbene (NHC) | Aldehydes, Ketones | Silyl Ethers | Enables reaction under mild conditions; interesting selectivities observed. organic-chemistry.orgthieme-connect.com |

| Iminopyridine-oxazoline/Iron Complexes | Ketones | Secondary Alcohols | Catalyzes asymmetric hydrosilylation with high yield and enantioselectivity. mdpi.com |

| (Ph2PPrPDI)Mn | Ketones, Esters | Silyl Ethers | Exhibits high activity for ketones; mediates dihydrosilylation of esters. acs.org |

| Binuclear Nickel Complexes | Aldehydes | Silyl Ethers | Diphenylsilane found to be the optimal hydrogen source, achieving conversions up to 99%. mdpi.com |

Diphenylsilane is an effective reductant for carbon-nitrogen double bonds found in imines and hydrazones, providing access to a variety of amine and hydrazine (B178648) derivatives. The reduction of the C=N bond with a manageable and safe silane has become a significant alternative to direct imine hydrogenation. researchgate.net

A notable application is the reductive amination of aldehydes with anilines, where the [RuCl2(p-cymene)]2/Ph2SiH2 catalytic system efficiently produces secondary and tertiary amines in good yields. organic-chemistry.org This method is highly chemoselective and tolerates a wide array of functional groups. organic-chemistry.org In a different approach, a tin-free radical addition of alkyl iodides to the C=N bond of hydrazones can be achieved "on water" using diphenylsilane in the presence of triethylborane, yielding the corresponding addition products efficiently. organic-chemistry.org This protocol has been successfully applied to the synthesis of 3-substituted isoindolinone derivatives. organic-chemistry.org While organocatalytic asymmetric reduction of acyl hydrazones has been explored, catalysts such as axial-chiral biisoquinoline N,N′-dioxides with trichlorosilane (B8805176) have shown only moderate reactivity. mdpi.com

Table 2: Hydrosilylation of Imines and Hydrazones with Diphenylsilane

| Catalyst System | Substrate Type | Product Type | Key Findings |

| [RuCl2(p-cymene)]2 | Aldehydes + Anilines | Secondary/Tertiary Amines | Highly chemoselective reductive amination tolerating many functional groups. organic-chemistry.org |

| Triethylborane (Radical Initiator) | Hydrazones + Alkyl Iodides | Substituted Hydrazines | Environmentally benign, tin-free radical addition performed "on water". organic-chemistry.org |

The hydrosilylation of alkenes using diphenylsilane is a cornerstone of organosilicon chemistry, enabling the formation of alkylsilanes. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst.

Cobalt-based catalysts have shown particular efficacy in directing the regioselectivity of alkene hydrosilylation. For instance, a Co(acac)2/dppf catalyst system facilitates the anti-Markovnikov hydrosilylation of styrene (B11656) derivatives with diphenylsilane. nih.gov Nickel pincer complexes are also highly efficient, catalyzing the anti-Markovnikov hydrosilylation of terminal alkenes with impressive turnover frequencies. nih.gov A significant advantage of some nickel systems is their high chemoselectivity, allowing for the reduction of C=C bonds even in the presence of sensitive functional groups like ketones and aldehydes. nih.govepfl.ch Mechanistic studies suggest that many of these reactions proceed via a Chalk-Harrod or a modified Chalk-Harrod mechanism, involving oxidative addition of the silane to the metal center. chimia.ch

Table 3: Catalytic Hydrosilylation of Alkenes with Diphenylsilane

| Catalyst System | Substrate Type | Selectivity | Key Findings |

| Co(acac)2/dppf | Styrene Derivatives | Anti-Markovnikov | Regiodivergent catalysis controlled by ligand and silane choice. nih.gov |

| Nickel Pincer Complexes | Terminal Alkenes | Anti-Markovnikov | High efficiency (TOF up to 83,000 h⁻¹) and chemoselectivity. nih.gov |

| (Salicylaldiminato)Ni(II) Complexes | Terminal Alkenes | Anti-Markovnikov | Effective with dihydrosilanes like Ph₂SiH₂; tertiary silanes are unreactive. epfl.ch |

| NiBr2(PPh3)2 | Styrenes | Anti-Markovnikov | Allows for a one-pot synthesis of dihydrobenzosiloles via subsequent cyclization. epfl.ch |

Hydrosilylation of Carbon-Nitrogen Multiple Bonds (Imines, Hydrazones)

Chemoselective Reduction Methodologies

Diphenylsilane, when paired with an appropriate catalyst, serves as a selective reducing agent, capable of transformations that are often challenging with traditional hydride reagents.

The direct reduction of carboxylic acids to aldehydes is a valuable yet difficult transformation due to the propensity for over-reduction to the corresponding alcohol. A highly effective method has been developed using a combination of an air-stable nickel precatalyst, dimethyl dicarbonate (B1257347) (DMDC) as an activator, and diphenylsilane as the reductant. organic-chemistry.orgorganic-chemistry.orgacs.org This system allows for the direct conversion of a wide range of carboxylic acids to aldehydes in good yields with no detectable over-reduction. organic-chemistry.orgorganic-chemistry.org The use of DMDC is advantageous as it produces only volatile byproducts (CO2 and methanol). acs.org This methodology is scalable and compatible with various functional groups, including esters, making it possible to selectively reduce a carboxylic acid in the presence of an ester. acs.org

Table 4: Nickel-Catalyzed Reduction of Carboxylic Acids to Aldehydes

| Catalyst System | Substrate | Product | Key Findings |

| Ni Precatalyst / DMDC / 2,6-lutidine | Aliphatic & Aromatic Carboxylic Acids | Aldehydes | Direct, selective reduction with no over-reduction to alcohols. organic-chemistry.orgacs.org |

| Ni Precatalyst / DMDC / 2,6-lutidine | Dicarboxylic Acid Monoesters | Aldehyde-Esters | Chemoselectively reduces the acid in the presence of an ester group. acs.org |

A metal-free catalytic system employing tris(pentafluorophenyl)borane (B72294), B(C6F5)3, with diphenylsilane has proven highly effective for the reduction of various nitrogen-containing compounds. nih.govresearchgate.net This system efficiently reduces indoles to their corresponding indolines and secondary enamines to tertiary amines in high yields. nih.govresearchgate.net The reaction is believed to proceed via the formation of a silylium-hydridoborate ion pair that acts as the key reducing species. researchgate.net The same catalytic system can also reduce isocyanates. For example, an isocyanate can be reduced to a methyl amine, demonstrating a deoxygenative reduction pathway. nih.govresearchgate.net

Table 5: B(C₆F₅)₃-Catalyzed Reduction of Nitrogen-Containing Substrates with Diphenylsilane

| Catalyst System | Substrate | Product | Key Findings |

| Ph₂SiH₂ / B(C₆F₅)₃ | Indoles | Indolines | Efficient metal-free reduction. nih.govresearchgate.net |

| Ph₂SiH₂ / B(C₆F₅)₃ | Secondary Enamines | Tertiary Amines | High-yield reduction to the corresponding amine. nih.govresearchgate.net |

| Ph₂SiH₂ / B(C₆F₅)₃ | Isocyanates | Methyl Amines | Achieves reduction to the methyl amine level. nih.govresearchgate.net |

Regioselective Deoxygenation of 1,2-Diols

The selective deoxygenation of polyols represents a significant challenge in organic synthesis, as it requires differentiating between multiple hydroxyl groups. Diphenylsilane, in conjunction with a boron catalyst such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), provides a highly effective method for the regioselective deoxygenation of terminal 1,2-diols. mdpi.comresearchgate.netlookchem.com This process selectively reduces the primary alcohol to furnish 2-alkanols, which are valuable chiral building blocks. researchgate.netlookchem.com

The reaction mechanism is orchestrated by the strategic and transient formation of a cyclic siloxane intermediate. lookchem.comthieme-connect.com Initially, the terminal 1,2-diol reacts with diphenylsilane, catalyzed by B(C₆F₅)₃, to form a cyclic diphenylsilylene acetal. mdpi.comthieme-connect.com This intermediate plays a crucial role in the reaction's success. The formation of the cyclic siloxane activates the substrate for the initial deoxygenation step. thieme-connect.com A subsequent reduction, often with an additional silane like triethylsilane, leads to the cleavage of the primary C-O bond, yielding a silyl ether at the secondary position. mdpi.comthieme-connect.com

A key advantage of this method is the steric bulk created at the secondary alcohol position after the initial deoxygenation, which effectively prevents overreduction. thieme-connect.com The reaction conditions are mild and tolerate a variety of functional groups, including alkyl halides and alkenes, demonstrating that the deoxygenation process is significantly faster than competing side reactions like hydrosilylation. lookchem.com This methodology has been successfully applied to the synthesis of the anti-inflammatory drug (R)-lisofylline, showcasing its utility in preparing complex, enantioenriched molecules. researchgate.netlookchem.com

Table 1: Boron-Catalyzed Regioselective Deoxygenation of Terminal 1,2-Diols This table presents examples of the regioselective deoxygenation of various terminal 1,2-diols using a diphenylsilane and triethylsilane system catalyzed by B(C₆F₅)₃.

| Substrate (1,2-Diol) | Product (2-Alkanol Derivative) | Yield (%) | Reference |

|---|---|---|---|

| 1-Phenyl-1,2-ethanediol | 1-Phenylethanol (as silyl ether) | 85 | mdpi.com |

| (S)-1,2-Hexanediol | (S)-2-Hexanol (as silyl ether) | 82 | lookchem.com |

| Diol with pendant alkene | Alkene-containing 2-alkanol (as silyl ether) | 75 | lookchem.com |

| Diol from (R)-lisofylline precursor | Silyl ether intermediate E | 77 | thieme-connect.com |

Reduction of Phosphine (B1218219) Oxides

The reduction of phosphine oxides to their corresponding phosphines is a fundamental transformation, essential for recycling phosphine reagents used in stoichiometric reactions like the Wittig, Staudinger, and Mitsunobu reactions. nih.govumn.edu While silanes are effective reductants for this purpose, traditional methods often require harsh conditions, such as high temperatures (80–120 °C), which limits their functional group tolerance. umn.edursc.org

The accepted mechanism for silane-mediated reduction involves the coordination of the phosphine oxide to the silane, followed by an intramolecular hydride transfer from silicon to phosphorus via a four-membered P-O-Si-H transition state. rsc.org Diphenylsilane has been shown to be a more efficient reducing agent than phenylsilane or triphenylsilane (B1312308) in certain catalytic cycles. rsc.org However, its application can still require prolonged heating, which may lead to side reactions like the epimerization of P-chiral centers. scholaris.ca

To overcome these limitations, significant research has focused on developing more reactive and chemoselective silane-based systems. A notable advancement is the use of 1,3-diphenyl-disiloxane (DPDS), a reductant derived from diphenylsilane. nih.govumn.edu DPDS has been identified as a highly powerful and chemoselective reagent for this transformation, capable of reducing both secondary and tertiary phosphine oxides with retention of configuration. nih.gov Remarkably, DPDS is effective in the presence of sensitive functional groups like aldehydes, nitro groups, and cyanides. nih.gov The inclusion of a catalytic Brønsted acid can further accelerate the reduction, enabling the transformation of acyclic phosphine oxides to proceed even at room temperature. nih.gov

Table 2: Comparison of Reducing Agents for Phosphine Oxide Reduction This table compares the efficiency of different silanes in the reduction of various phosphine oxides.

| Phosphine Oxide | Reducing Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Triphenylphosphine oxide | Diphenylsilane | 80 °C, 4 h | 81 | rsc.org |

| Triphenylphosphine oxide | Phenylsilane | 80 °C, 4 h | 74 | rsc.org |

| Triphenylphosphine oxide | Triphenylsilane | 80 °C, 4 h | 0 | rsc.org |

| (4-cyanophenyl)diphenylphosphine oxide | 1,3-Diphenyldisiloxane (DPDS) | 110 °C, 30 min | 94 | nih.gov |

Direct Chemoselective Reduction of Complex Natural Products (e.g., Plant Oils)

The conversion of renewable resources like plant oils into valuable chemicals is a cornerstone of sustainable chemistry. Plant oils are triglycerides, composed of ester functional groups and, typically, carbon-carbon double bonds within their fatty acid chains. Diphenylsilane, when used with a rhodium(III) catalyst, enables a rare example of the direct and chemoselective reduction of various plant oils to unsaturated fatty alcohols and glycerol (B35011) at room temperature and without a solvent. rsc.orgresearchgate.netresearchgate.net

This catalytic system displays remarkable chemoselectivity, which is highly dependent on the nature of the silane used. rsc.orgresearchgate.net While other silanes might reduce both C=C and ester groups, or only the C=C bonds, diphenylsilane selectively reduces the ester functionalities to the corresponding alcohols while leaving the internal C=C double bonds intact. researchgate.netscribd.com This allows for the production of valuable unsaturated fatty alcohols, which are important feedstocks for cosmetics and other industries, in high yields (>90%). researchgate.net

The reaction proceeds through the reduction of the ester to form two equivalents of an alkoxysilane. researchgate.net For instance, the reduction of ethyl acetate (B1210297) with diphenylsilane yields two equivalents of ethoxydiphenylsilane. researchgate.net This selectivity makes diphenylsilane a uniquely suitable reagent for transforming complex natural products into valuable platform chemicals under exceptionally mild conditions. scribd.com

Table 3: Rh(III)-Catalyzed Reduction of Various Plant Oils with Diphenylsilane This table summarizes the direct reduction of different plant oils to unsaturated fatty alcohols at room temperature.

| Plant Oil | Catalyst Loading | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Olive Oil | 0.5 mol% [Rh(SiSⁱBu)] | Unsaturated fatty alcohols | >90 | researchgate.netresearchgate.net |

| Coconut Oil | 0.5 mol% [Rh(SiSⁱBu)] | Unsaturated fatty alcohols | >90 | scribd.com |

| Sesame Oil | 0.5 mol% [Rh(SiSⁱBu)] | Unsaturated fatty alcohols | >90 | scribd.com |

| Castor Oil | 0.5 mol% [Rh(SiSⁱBu)] | Unsaturated fatty alcohols | >90 | scribd.com |

Coupling and Condensation Reactions

Amide Bond Formation (Peptide Synthesis, Lactam Synthesis)

The formation of amide bonds is one of the most frequently performed reactions in the synthesis of pharmaceuticals and natural products. researchgate.net Traditional methods often rely on stoichiometric coupling reagents that generate significant chemical waste. Diphenylsilane has emerged as a sustainable and atom-economical coupling reagent for the direct amidation of carboxylic acids and amines. rsc.orgrsc.org This method requires only one equivalent of each coupling partner and diphenylsilane, producing only dihydrogen (H₂) and a siloxane byproduct, which can be easily removed. researchgate.netrsc.org

The reaction is believed to proceed through the formation of a reactive silyl ester intermediate. thieme-connect.com For the synthesis of simple amides, no additional additives are required. rsc.org However, the scope of this methodology can be extended to more complex and sensitive applications, such as peptide synthesis and the formation of lactams, by including additives like Hünig's base (DIPEA) and 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netrsc.orgguidechem.com This approach provides a greener alternative to conventional peptide coupling reagents, offering faster couplings and reduced epimerization under mild conditions. researchgate.netthieme-connect.com The method is compatible with a wide range of carboxylic acids and both primary and secondary amines, highlighting its broad utility. researchgate.netthieme-connect.com

Table 4: Scope of Diphenylsilane-Mediated Amide Bond Formation This table shows the versatility of diphenylsilane in coupling various carboxylic acids and amines.

| Carboxylic Acid | Amine | Additives | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylacetic acid | Morpholine | None | 86 | researchgate.net |

| Benzoic acid | Benzylamine | None | 96 | rsc.org |

| Boc-Alanine | Alanine ethyl ester | DIPEA, DMAP | 85 | researchgate.net |

| Heterocyclic carboxylic acid | Propylamine | None/Base | 60-72 | nih.gov |

Sequential Carbon-Silicon Bond Formation

The unique structure of diphenylsilane, with two reactive Si-H bonds, allows for their sequential and chemoselective functionalization. This capability is powerfully demonstrated in the synthesis of silane-containing dipeptide isosteres, which are of interest as potential protease inhibitors. nih.govau.dk A two-step assembly of the C-Si-C backbone has been developed, starting from diphenylsilane. nih.govacs.org

The first step involves a catalytic or radical-initiated hydrosilylation of a terminal alkene. nih.govau.dk This reaction creates the first carbon-silicon bond and yields an alkyldiphenylhydridosilane. nih.gov In the second step, this intermediate hydridosilane is reduced, typically with lithium metal, to generate a highly reactive silyllithium species. nih.govnih.gov This nucleophilic silicon reagent then undergoes a highly diastereoselective addition to a chiral electrophile, such as an optically active tert-butanesulfinimine, to form the second carbon-silicon bond. nih.govacs.org This method provides precise control over the construction of the C-Si framework and allows for the introduction of necessary functionalities for further molecular elaboration. acs.org

Formation of Organosilicon Building Blocks for Complex Molecules

Diphenylsilane serves as a fundamental starting material for the synthesis of a diverse array of functionalized organosilicon compounds that act as building blocks for more complex molecules. nih.govacs.org The sequential C-Si bond formation strategy described previously is a prime example, yielding dipeptide mimic precursors with a central diphenylsilane group. acs.org

Beyond this, diphenylsilane is a key precursor for creating other valuable organosilicon synthons. For instance, its catalyzed hydrolysis can be controlled to selectively produce diphenylsilanediol, diphenylhydrosilanol, or 1,3-diphenyldisiloxane, depending on the choice of catalyst and reaction conditions. acs.org These silanols and siloxanes are themselves important intermediates for the synthesis of functionalized siloxane materials. acs.org

Furthermore, strategies involving the hydrosilylation of terminal alkenes followed by reductive lithiation can be adapted by exchanging the phenyl groups on silicon for more labile aryl groups. nih.gov This allows for the subsequent introduction of Si-O bonds under acidic conditions to produce silane diols or silanols, further expanding the library of accessible building blocks. nih.gov Through these varied transformations, diphenylsilane provides a gateway to highly functionalized organosilanes essential for applications in materials science and medicinal chemistry. rsc.orgnih.gov

Diphenylsilane in Materials Science and Polymer Chemistry Research

Precursor for Siloxane and Organosilicon Polymers

Diphenylsilane (B1312307) is a key monomer in the production of various siloxane and organosilicon polymers. The presence of phenyl groups enhances thermal stability, optical properties, and solubility, making these polymers suitable for high-performance applications.

Synthesis of Phenyl Silicone Oils and Resins

Diphenylsilane and its derivatives are fundamental raw materials for synthesizing phenyl silicone oils and resins. made-in-china.comiotachem.com These materials are valued for their high thermal stability, resistance to oxidation, and excellent dielectric properties. The synthesis of phenyl silicone oils often involves the co-hydrolysis or co-polycondensation of diphenylsilane monomers, such as diphenyldichlorosilane or diphenyldialkoxysilanes, with other silane (B1218182) precursors. google.comnih.gov For instance, methoxy(methyl)diphenylsilane is utilized as a basic raw material for producing branched methyl and phenyl silicone oils. made-in-china.com

One common method for preparing phenyl silicone oil involves the ring-opening polymerization of cyclosiloxanes containing diphenylsiloxane units. google.com This can be achieved by first creating diphenyl-dimethyl cyclosiloxanes through the copolymerization of diphenylcyclosiloxane and dimethylcyclosiloxane, followed by polymerization to yield the final product. google.com Trifluoromethanesulfonic acid has been demonstrated as an effective catalyst for the one-pot synthesis of both vinyl end-capped phenyl silicone resin and phenyl hydrosilicone resin. researchgate.net

The properties of the resulting silicone oils and resins can be tailored by controlling the ratio of diphenylsiloxane to other siloxane units in the polymer chain. An increased phenyl content generally leads to a higher refractive index and improved thermal stability. researchgate.net

Incorporation into Copolymers to Tailor Material Properties

The incorporation of diphenylsilane-derived units into copolymers is a versatile strategy for modifying material properties. mdpi.com By combining the rigid and bulky nature of the diphenylsiloxane unit with the flexibility of other siloxanes, such as polydimethylsiloxane (B3030410) (PDMS), researchers can create copolymers with a wide range of characteristics. researchgate.net

Anionic polymerization of cyclic trimers is a common method for synthesizing well-defined block copolymers containing diphenylsiloxane. researchgate.net This technique allows for precise control over the molecular weight and architecture of the resulting polymer. For example, the sequential anionic polymerization of the respective cyclic trimers can produce di- and tri-block copolymers of diphenylsiloxane and dimethylsiloxane. researchgate.net

The introduction of diphenylsiloxane units into a polymer backbone can significantly impact its thermal and mechanical properties. nih.gov For instance, incorporating diphenylsiloxane groups into polyimide-siloxane (PIS) polymers enhances the compatibility between the different polymer segments and allows for the manipulation of thermal stability and mechanical strength. nih.gov Similarly, the inclusion of diphenylsilane structural units in silicone rubber improves heat-resistance stability by inhibiting cyclization and degradation due to the steric hindrance of the phenyl groups. nih.gov

The physical properties of these copolymers are highly dependent on their composition and architecture. For example, random copolymers of diphenylsiloxane and dimethylsiloxane with a 1/1 molar ratio can be elastic solids, while diblock copolymers with a high dimethylsiloxane content are typically paste-like. researchgate.net

Table 1: Impact of Diphenylsiloxane Incorporation on Copolymer Properties

| Copolymer System | Property Modified | Effect of Diphenylsiloxane | Reference |

|---|---|---|---|

| Polyimide-siloxane (PIS) | Thermal Stability, Mechanical Properties | Improved compatibility and tunable properties | nih.gov |

| Silicone Rubber | Heat-Resistance Stability | Increased stability due to steric hindrance | nih.gov |

| Diphenylsiloxane-Dimethylsiloxane | Physical State | Varies from elastic solid to paste depending on composition and architecture | researchgate.net |

| Poly(diphenylsiloxane-co-dimethylsiloxane) | Thermal Stability, Refractive Index | Enhanced with increased diphenylsiloxane content | researchgate.net |

Polydiphenylsiloxane (PDPS) as a Polymerization Product

Polydiphenylsiloxane (PDPS) is a homopolymer synthesized from diphenylsilane precursors. mdpi.com It is known for its high rigidity and crystallinity. researchgate.net A common precursor for PDPS is octaphenylcyclotetrasiloxane (B1329330) ((Ph₂SiO)₄), which can be synthesized through the dehydrogenative self-coupling of diphenylsilane. nih.gov This reaction can be carried out at room temperature in the presence of a Cu(I) N-heterocyclic carbene (NHC) catalyst. nih.gov

PDPS can be prepared through the dehydration condensation of diphenylsilanediol. mdpi.com The resulting polymer has been used to create inherent flame-retardant polyamide 6 (FR-PA6) through a "two-step" bulk polymerization process. mdpi.com This flame-retardant material achieved a high limiting oxygen index (LOI) of 28.3% and passed the UL94 V-0 test. mdpi.com

Functional Materials Development

Diphenylsilane and its derivatives are instrumental in the development of a variety of functional materials, leveraging their unique reactivity and the properties they impart to the final product.

Application in UV-Curing Materials and Photosensitive Systems

Diphenylsilane plays a role in the formulation of UV-curing materials, which are polymers that solidify upon exposure to ultraviolet light. mdpi.com The introduction of diphenylsilane can enhance the photosensitivity of these materials. mdpi.com For example, a novel photosensitive material, bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane, was synthesized and showed excellent photosensitivity. mdpi.com

The UV-cured products derived from diphenylsilane-containing materials often exhibit superior thermal and mechanical properties. mdpi.com The aforementioned bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane, after curing, demonstrated high thermal stability up to 446 °C, a tensile strength of 75.5 MPa, and a bending strength of 49.5 MPa. mdpi.com These properties are attributed to the presence of phenyl groups and silicon atoms in the polymer structure. mdpi.com

Role in Composites for Enhanced Mechanical Performance

The mechanism of improvement involves the formation of a siloxane network on the surface of the reinforcing fibers. mdpi.com This network is created through the reaction of hydroxyl groups on the fiber surface with the silane, leading to covalent bonding. mdpi.com This chemical and physical interaction significantly increases the interfacial bonding force. mdpi.com

Studies have shown that treating reinforcing fibers, such as recycled carbon fibers or bamboo fibers, with silanes can lead to a significant increase in the mechanical strength of the resulting composites. mdpi.comresearchgate.net For instance, a single-step silane modification process on recycled carbon fiber webs used in polypropylene (B1209903) composites resulted in a 64% increase in mechanical strength compared to untreated fibers. mdpi.com

Table 2: Research Findings on Diphenylsilane in Functional Materials

| Application Area | Material | Key Finding | Reported Mechanical/Thermal Properties | Reference |

|---|---|---|---|---|

| UV-Curing Materials | Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane | Excellent photosensitivity and improved thermal and mechanical properties of the cured resin. | Thermal stability up to 446 °C; Tensile strength: 75.5 MPa; Bending strength: 49.5 MPa. | mdpi.com |

| Composites | Recycled Carbon Fiber/Polypropylene | Silane treatment significantly improved interfacial bonding and mechanical strength. | 64% increase in mechanical strength compared to untreated fiber composites. | mdpi.com |

| Composites | Bamboo Fiber/Polypropylene | Silane treatment enhanced mechanical properties. | Tensile strength increased by 15.4%; Flexural strength increased by 23.6%. | researchgate.net |

| Flame Retardants | Polydiphenylsiloxane in Polyamide 6 | Created an inherent flame-retardant material. | Limiting Oxygen Index (LOI) of 28.3%; Passed UL94 V-0 test. | mdpi.com |

Precursor for Silicon-Based Nanostructures (Nanoparticles, Nanowires)

Diphenylsilane has emerged as a significant precursor in the synthesis of silicon-based nanostructures, offering a safer, liquid-phase alternative to the highly flammable and toxic silane gas. Its utility extends to the controlled production of both silicon nanoparticles (SiNPs) and silicon nanowires (SiNWs), which are of great interest for applications in electronics and optoelectronics.

Research has demonstrated various methods for synthesizing SiNWs from diphenylsilane. A common approach involves the vapor-liquid-solid (VLS) mechanism, where gold nanoparticles serve as a catalyst. scispace.comnih.gov In this process, the catalyst decomposes the diphenylsilane vapor, leading to the dissolution of silicon into the catalyst and subsequent precipitation of single-crystal SiNWs. scispace.comnih.gov This method is noted for its simplicity and the use of less toxic materials, providing a greener and more energy-efficient route for SiNW growth. nih.govpdx.edu One versatile and low-cost synthesis method produces SiNWs as a pure powder by using air-stable diphenylsilane as the silicon source and gold nanoparticles as the catalyst in a sealed reactor at 420 °C. rsc.org This technique allows for precise diameter control, yielding SiNWs in the range of 10 ± 3 nm. rsc.orgresearchgate.net Furthermore, the liquid nature of diphenylsilane facilitates the controlled doping of the nanowires by simply dissolving appropriate dopant compounds into the precursor solution, which is a significant advantage over methods requiring toxic gases and expensive mass flow controllers. scispace.comnih.govnih.gov

Similarly, diphenylsilane is a key precursor for silicon nanoparticles. One established method involves the thermal degradation of diphenylsilane in a supercritical fluid, such as octanol, at high temperatures and pressures (e.g., 500°C and 345 bar). nih.govresearchgate.net This technique can produce highly crystalline and sterically stabilized SiNPs with diameters ranging from 1.5 to 4.0 nm. nih.govrsc.org The resulting nanoparticles exhibit a significant blue shift in their absorbance and photoluminescence spectra due to quantum confinement effects, a critical property for optoelectronic applications. nih.govresearchgate.net The emission in the blue-green part of the visible spectrum is characterized by nanosecond lifetimes, which is considerably shorter than what is typically observed in other silicon nanostructures. aip.org

Table 1: Synthesis of Silicon Nanostructures from Diphenylsilane

| Nanostructure | Synthesis Method | Catalyst/Medium | Temperature/Pressure | Resulting Size/Dimensions | Key Findings | Source(s) |

| Silicon Nanowires (SiNWs) | Pyrolytic Synthesis (VLS) | Gold Nanoparticles | - | - | Inexpensive and versatile method; allows for controlled doping. | scispace.comnih.govpdx.edu |

| Silicon Nanowires (SiNWs) | Sealed Reactor Synthesis | Gold Nanoparticles / NaCl Support | 420 °C / <10 bar | 10 ± 3 nm diameter | Scalable method producing SiNWs as a pure powder. | rsc.orgresearchgate.net |

| Silicon Nanoparticles (SiNPs) | Thermal Degradation | Supercritical Octanol | 500 °C / 345 bar | 1.5 - 4.0 nm diameter | Produces crystalline, size-monodisperse SiNPs with quantum confinement effects. | nih.govrsc.orgacademie-sciences.fr |

Contributions to Electronic Display Materials

In the field of electronic displays, particularly organic light-emitting diodes (OLEDs), diphenylsilane serves as a fundamental building block for advanced optoelectronic materials. rsc.org While not typically used in its simple form, its derivatives are engineered into complex host materials, electron transport materials (ETMs), and emitters, primarily for phosphorescent OLEDs (PhOLEDs). rsc.orgresearchgate.netscirp.org The tetrahedral structure of the silicon atom in the diphenylsilane core provides good thermal and morphological stability to the resulting materials. rsc.org

Diphenylsilane-based materials are especially crucial for developing efficient and stable blue OLEDs, which remain a significant challenge in display technology. scirp.orgnih.gov Researchers have designed host materials by coupling diphenylsilane with other functional groups to achieve high triplet energies (>2.75 eV), which is necessary to effectively confine excitons on blue-emitting phosphorescent dopants. researchgate.netscirp.org For example, a dibenzosilole-based host material, derived from a tetraphenylsilane (B94826) structure, was designed to improve electron transport properties. researchgate.net OLEDs using this host exhibited high external quantum efficiencies (EQEs) of 23.8% for red and 24.9% for green, along with a significantly reduced efficiency roll-off at high brightness. researchgate.net

Furthermore, branched diphenylsilane derivatives containing indolyl moieties have been synthesized and tested as host materials for blue PhOLEDs. researchgate.net These materials demonstrate high thermal stability and suitable ionization potentials for use in OLED devices. researchgate.net A device using a host with four electronically isolated indolyl fragments achieved a maximum current efficiency of approximately 12 cd/A. researchgate.net The strategic design of these silane-based materials helps to balance charge injection and transport within the emissive layer of the OLED, leading to higher efficiency, lower operating voltages, and improved device lifetimes. rsc.orgresearchgate.net

Table 2: Performance of OLEDs with Diphenylsilane-Based Materials

| Material Role | Diphenylsilane Derivative | Dopant/Emitter | Max. External Quantum Efficiency (EQE) | Device Performance Notes | Source(s) |

| Host Material | 9,9′-(5,5-diphenyl-5H-dibenzo[b,d]silole-2,8-diyl)bis(9H-carbazole) (S-SiCz) | Green Phosphor | 24.9% | Reduced efficiency roll-off; balanced charge carriers. | researchgate.net |

| Host Material | 9,9′-(5,5-diphenyl-5H-dibenzo[b,d]silole-2,8-diyl)bis(9H-carbazole) (S-SiCz) | Red Phosphor | 23.8% | Reduced efficiency roll-off; balanced charge carriers. | researchgate.net |

| Electron Transport Material | Dibenzo[b,d]- thiophen-2-yltriphenylsilane (Sif87) | FIrpic (Blue Phosphor) | 18.2% | Power efficiency of 24.3 lm/W. | scirp.org |

| Electron Transport Material | (Dibenzo[b,d]- thiophen-2-yl)diphenylsilane (Sif88) | FIrpic (Blue Phosphor) | 18.5% | Power efficiency of 26.0 lm/W. | scirp.org |

| Host Material | Branched diphenylsilane with four indolyl fragments | FIrpic (Blue Phosphor) | ~12 cd/A (Current Efficiency) | High thermal stability (T_d > 367°C). | researchgate.net |

Polymerization Mechanisms Involving Si-Si Bond Formation

The formation of silicon-silicon (Si-Si) bonds to create polysilanes is a cornerstone of silicon polymer chemistry, and reactions involving diphenylsilane precursors are central to this field. A predominant method for synthesizing polysilanes, including poly(diphenylsilane), is the Wurtz-type reductive coupling of a dichlorodiorganosilane, such as dichlorodiphenylsilane. kent.ac.ukrsc.org This condensation reaction uses a dispersed alkali metal, typically sodium, to dehalogenate the monomer and form the Si-Si backbone. kent.ac.uk While this method has been used for decades, it often requires harsh reaction conditions. scirp.org

More recent research has explored alternative and more controlled polymerization mechanisms. One such approach is the dehydrogenative coupling of hydrosilanes. In a novel method for on-surface chemistry, polymerization was achieved through multiple Si-H bond dissociations and subsequent Si-Si bond formation on Au(111) and Cu(111) surfaces. nih.gov This surface-assisted polymerization allows for the creation of long, highly ordered polymer chains with covalent Si-Si bonds. nih.gov The reactive Si=Si double bonds that are formally generated are stabilized through a covalent interaction with the metal surface. nih.gov

Another strategy involves the reduction of dichlorosilanes with magnesium metal in the presence of a Lewis acid like zinc chloride (ZnCl₂). scirp.org This method is considered highly practical as it can proceed at room temperature. scirp.org Analysis of the reaction intermediates shows that linear oligomers are formed initially through stepwise reactions, which then grow into high molecular weight polymers and cyclic oligomers. scirp.org

The synthesis of silane-containing dipeptide fragments also showcases sequential Si-C bond formations starting from diphenylsilane. acs.org This process involves an initial alkene hydrosilylation to create the first C-Si bond, followed by the reduction of the resulting hydridosilane with lithium metal to generate a silyl (B83357) lithium reagent, which then reacts to form the second C-Si bond. acs.org While this example focuses on C-Si bond formation, the manipulation of diphenylsilane's reactivity is fundamental to building more complex silicon-containing structures, including polymers where Si-Si bond formation is the primary polymerization step.

Advanced Spectroscopic Characterization of Diphenylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of diphenylsilane (B1312307), offering precise information about its atomic connectivity and chemical environment.

One-dimensional NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si) NMR, is fundamental for the initial structural verification of diphenylsilane. nih.govnih.gov The spectra provide characteristic chemical shifts that confirm the presence of the phenyl and silyl (B83357) groups.

¹H NMR: The proton NMR spectrum of diphenylsilane typically shows multiplets in the aromatic region corresponding to the phenyl protons and a characteristic signal for the Si-H protons.